2,4-Dimethylisoquinolin-1(2H)-one
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Overview
Description
2,4-Dimethylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline The presence of two methyl groups at positions 2 and 4 on the isoquinoline ring distinguishes this compound from other isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines
Scientific Research Applications
2,4-Dimethylisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with nucleic acids and proteins, affecting their functions and leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, lacking the methyl groups at positions 2 and 4.
Quinoline: A structurally related compound with a nitrogen atom at position 1 of the ring.
2-Methylisoquinoline: A derivative with a single methyl group at position 2.
4-Methylisoquinoline: A derivative with a single methyl group at position 4.
Uniqueness
2,4-Dimethylisoquinolin-1(2H)-one is unique due to the presence of two methyl groups at specific positions on the isoquinoline ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other isoquinoline derivatives. The compound’s unique properties make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,4-dimethylisoquinolin-1-one |
InChI |
InChI=1S/C11H11NO/c1-8-7-12(2)11(13)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
InChI Key |
QJXJBMFDTPYJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C2=CC=CC=C12)C |
Origin of Product |
United States |
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